![molecular formula C13H12BrN B2611411 alpha-(3-Bromophenyl)benzylamine CAS No. 55095-16-4](/img/structure/B2611411.png)
alpha-(3-Bromophenyl)benzylamine
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Overview
Description
Alpha-(3-Bromophenyl)benzylamine is a chemical compound with the CAS Number: 55095-16-4 . It has a molecular weight of 262.15 and its IUPAC name is (3-bromophenyl)(phenyl)methanamine . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of alpha-(3-Bromophenyl)benzylamine involves several steps. One method involves the use of sodium amalgam and acetic acid . Another method involves the use of hydrogen chloride at 140 - 145℃ for 3 hours . Yet another method involves the use of benzene for 0.5 hours .Molecular Structure Analysis
The InChI code for alpha-(3-Bromophenyl)benzylamine is 1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 . The InChI key is SPJBOTWJLJIHLV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Alpha-(3-Bromophenyl)benzylamine is a liquid . It has a molar refractivity of 66.3 and a topological polar surface area (TPSA) of 26.02 Ų . It has a log Po/w (iLOGP) of 2.57 . It is moderately soluble, with a log S (ESOL) of -4.31 .Scientific Research Applications
Herbicide Development
Alpha-(3-Bromophenyl)benzylamine derivatives have been explored for their herbicidal activity. A study described the synthesis and herbicidal effectiveness of a novel compound, showing potential as a selective postemergent herbicide for weed control in winter oilseed rape. This compound exhibited low mammalian toxicity and favorable environmental profiles, suggesting its suitability for agricultural applications (Wu, Cheng, & Lu, 2006).
Antioxidant and Acetylcholinesterase Inhibition
Research into novel bromophenol derivatives, including those related to alpha-(3-Bromophenyl)benzylamine, has demonstrated their significant antioxidant and acetylcholinesterase (AChE) inhibition properties. These findings indicate potential therapeutic applications in treating oxidative stress-related diseases and conditions associated with AChE activity (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).
Photovoltaic Cell Enhancement
The use of benzylamine, a compound related to alpha-(3-Bromophenyl)benzylamine, for the surface passivation of perovskites has been shown to improve the moisture-resistance and electronic properties of these materials. This development has significant implications for the efficiency and durability of perovskite-based solar cells, with reported enhancements leading to higher efficiency and stability (Wang et al., 2016).
Green Chemistry and Synthesis
In the context of green chemistry, alpha-(3-Bromophenyl)benzylamine derivatives have been utilized in the synthesis of environmentally friendly pathways for producing various compounds. For example, a novel pathway for benzylamine production from cellular phenylpyruvate has been reported, highlighting the potential for biosynthetic alternatives to traditional chemical production methods that generate toxic waste streams (Pandey, Casini, Voigt, & Gordon, 2021).
Enantioselective Catalysis
Alpha-(3-Bromophenyl)benzylamine and its analogs have also found application in enantioselective catalysis. Studies have demonstrated their use in the highly enantioselective synthesis of chiral alpha-amino acids through reductive amination processes, offering new methodologies for the production of pharmaceutically relevant compounds with high enantiomeric excess (Kadyrov, Riermeier, Dingerdissen, Tararov, & Börner, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Benzylamine derivatives are known to interact with various biological targets, including enzymes and receptors .
Action Environment
The action, efficacy, and stability of alpha-(3-Bromophenyl)benzylamine can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .
properties
IUPAC Name |
(3-bromophenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBOTWJLJIHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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